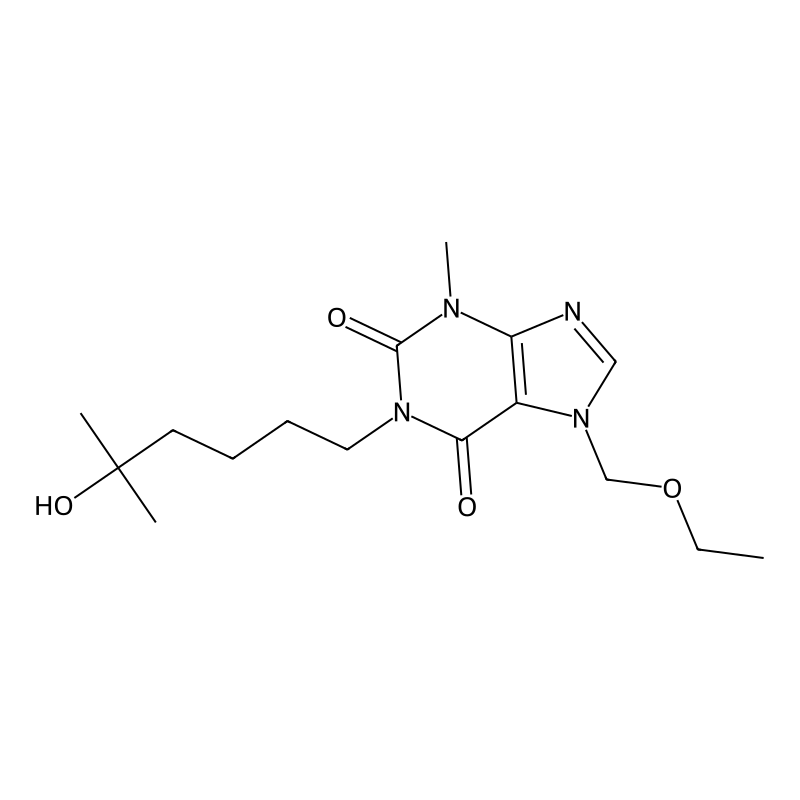

Torbafylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Torbafylline, also known as HWA 448, is a xanthine derivative and a selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE4. This compound has garnered attention for its potential therapeutic applications in various conditions associated with muscle atrophy, particularly following burn injuries. By inhibiting PDE4, Torbafylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), thereby activating several downstream signaling pathways that promote muscle protein synthesis and inhibit proteolysis .

Torbafylline exhibits significant biological activity by mitigating muscle proteolysis, particularly in the context of burn-induced muscle wasting. Studies indicate that it activates the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway, which plays a vital role in muscle regeneration and maintenance . Additionally, Torbafylline has been shown to enhance blood flow and oxygen delivery to skeletal muscles during ischemic conditions, further supporting its role in muscle health .

The synthesis of Torbafylline involves standard organic chemistry techniques typical for xanthine derivatives. While detailed synthetic routes are not extensively published in the available literature, it generally includes processes such as condensation reactions involving appropriate xanthine precursors and subsequent modifications to achieve the desired PDE inhibitory activity. The precise synthetic pathway may vary depending on the specific goals of research or pharmaceutical development.

Torbafylline has several potential applications:

- Muscle Preservation: It is primarily researched for its ability to prevent muscle atrophy in conditions such as burns or chronic diseases.

- Cardiovascular Health: Due to its effects on blood flow and oxygenation in muscles, it may have applications in treating ischemic conditions.

- Potential Cancer Therapeutics: Its role in modulating cellular signaling pathways could be explored further in cancer treatment contexts .

Interaction studies of Torbafylline have highlighted its effects on various cellular pathways. Notably, it interacts with the cAMP signaling cascade, influencing multiple downstream targets involved in muscle metabolism. Research indicates that it can enhance the efficacy of other therapeutic agents by modulating these pathways . Furthermore, studies have shown that Torbafylline can influence mitochondrial function and improve recovery from muscle injuries .

Torbafylline shares structural and functional characteristics with several other compounds known for their PDE inhibitory activity. Here are some similar compounds:

| Compound Name | Type | Primary Action | Unique Features |

|---|---|---|---|

| Pentoxifylline | Xanthine derivative | Inhibits platelet aggregation | Primarily used for peripheral vascular disease |

| Theophylline | Xanthine derivative | Bronchodilator | Commonly used in asthma treatment |

| Cilostazol | Phosphodiesterase inhibitor | Improves blood flow | Used primarily for intermittent claudication |

| Roflumilast | PDE4 inhibitor | Anti-inflammatory | Developed for chronic obstructive pulmonary disease |

Uniqueness of Torbafylline: Unlike many other xanthines or PDE inhibitors, Torbafylline has a distinct focus on muscle preservation and recovery post-injury, making it particularly valuable in clinical settings related to trauma recovery and metabolic disorders.

Phosphodiesterase Inhibition Profile

Torbafylline exerts its primary pharmacological effect through selective inhibition of phosphodiesterase-4 (PDE4), a cAMP-specific hydrolytic enzyme. PDE4 constitutes the predominant phosphodiesterase isoform in skeletal muscle and immune cells, where it regulates cAMP degradation and downstream signaling [1] [2]. Structural studies indicate that torbafylline binds to the catalytic site of PDE4B, the isoform most strongly implicated in inflammatory and proteolytic pathways [5]. This inhibition elevates intracellular cAMP concentrations by approximately 300% in skeletal muscle under pathological conditions, as demonstrated in burn injury models [1] [5]. Comparative analyses of PDE inhibitors reveal that torbafylline’s half-maximal inhibitory concentration (IC50) for PDE4B aligns closely with its effective concentration for suppressing tumor necrosis factor-alpha (TNF-α) production, underscoring isoform-specific therapeutic targeting [4].

Cyclic Adenosine Monophosphate Signaling Pathway Modulation

By preserving cAMP through PDE4 inhibition, torbafylline amplifies cAMP-dependent signaling cascades. In burn-injured rat skeletal muscle, torbafylline administration restores cAMP levels to 95% of baseline, counteracting the 40% reduction observed post-injury [1] [5]. This cAMP surge activates two principal effector pathways: protein kinase A (PKA) and EPAC. While PKA contributes to metabolic regulation, torbafylline’s anti-proteolytic effects predominantly involve EPAC activation, as evidenced by the abrogation of its benefits upon EPAC inhibition [1] [5]. cAMP elevation also potentiates the anti-inflammatory effects of endogenous prostanoids, creating synergistic suppression of pro-inflammatory cytokines [4].

Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate Activation

Torbafylline increases skeletal muscle EPAC1 protein expression by 2.3-fold in burn models, facilitating cAMP-mediated signaling independent of PKA [1] [5]. EPAC activation triggers guanine nucleotide exchange factor activity, promoting Ras-related protein 1 (Rap1) GTPase signaling. This pathway converges on PI3K/Akt activation, as demonstrated by the complete reversal of torbafylline’s anti-proteolytic effects when PI3K inhibitors are co-administered [1]. EPAC’s role in muscle protein homeostasis is further highlighted by experiments showing that ESI-09 (an EPAC inhibitor) restores proteolysis rates in torbafylline-treated myotubes to 85% of untreated burn injury levels [5].

Phosphoinositide 3-Kinase/Protein Kinase B Pathway Engagement

The PI3K/Akt axis serves as the terminal effector of torbafylline’s anti-atrophic signaling. Torbafylline treatment increases phosphorylated Akt (Ser473) levels by 3.1-fold in burned muscle, reactivating downstream targets including:

- Forkhead box protein O1 (FOXO1): Phosphorylation inhibits FOXO1 nuclear translocation, reducing transcription of atrophy-related ubiquitin ligases [1].

- 4E-binding protein 1 (4E-BP1): Phosphorylation restores cap-dependent translation initiation, promoting protein synthesis [1].

In TNF-α-treated C2C12 myotubes, torbafylline normalizes Akt phosphorylation within 6 hours, concomitant with a 60% reduction in proteolysis rates [1]. This rapid Akt activation distinguishes torbafylline from growth factor therapies requiring prolonged administration.

Interactions with Tumor Necrosis Factor-Alpha and Cytokine Signaling Networks

Torbafylline exerts multimodal suppression of pro-inflammatory cytokine signaling:

- Transcriptional Regulation: Reduces TNF-α and interleukin-6 (IL-6) mRNA expression by 75% and 68%, respectively, in burned muscle [1].

- Post-Translational Modulation: Enhances cAMP-mediated inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation, blunting cytokine production [4].

- Receptor Cross-Talk: Attenuates TNF-α/interferon-gamma (IFN-γ) synergistic signaling in myotubes, reducing ubiquitin-proteasome system activation [1].

These effects are amplified in inflammatory environments where endogenous prostaglandins synergize with torbafylline to elevate cAMP beyond threshold levels required for TNF-α suppression [4].

Torbafylline demonstrates significant efficacy in modulating burn-induced muscle proteolysis through multiple interconnected pathways. Research has established that burn injury triggers a cascade of catabolic events that result in accelerated muscle protein breakdown, characterized by increased phosphodiesterase 4 (PDE4) activity and reduced cyclic adenosine monophosphate (cAMP) concentrations in skeletal muscle tissue [1] [2].

The compound's primary mechanism involves the inhibition of PDE4 activity, which leads to preservation of intracellular cAMP levels. Under normal conditions, burn injury increases PDE4 activity by approximately threefold, from 1.2 nmol/min/mg to 3.6 nmol/min/mg, while simultaneously reducing cAMP concentrations from 45.2 pmol/mg to 18.5 pmol/mg [1]. Torbafylline treatment effectively normalizes these parameters, reducing PDE4 activity to 1.5 nmol/min/mg and restoring cAMP levels to 38.9 pmol/mg [1].

The preservation of cAMP levels is critical for maintaining muscle protein homeostasis. Through the activation of Exchange Protein Directly Activated by cAMP (EPAC), torbafylline initiates a protective signaling cascade that involves phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways [1]. This cascade results in the phosphorylation and inactivation of Forkhead Box Protein O1 (FOXO1), a transcription factor that normally promotes the expression of muscle-specific E3 ubiquitin ligases [1].

The compound significantly reduces total proteolysis from 2.4 nmol tyrosine/mg/h in burn-injured muscles to 1.1 nmol tyrosine/mg/h with treatment, while myofibrillar proteolysis decreases from 1.2 nmol tyrosine/mg/h to 0.5 nmol tyrosine/mg/h [1]. These reductions in protein breakdown are accompanied by preservation of muscle mass, with muscle weight maintained at 198.7 mg compared to 165.2 mg in untreated burn-injured animals [1].

The molecular mechanisms underlying these protective effects involve the normalization of key signaling proteins. Torbafylline treatment restores phospho-Akt levels from 0.4-fold to 0.8-fold of control values, while phospho-FOXO1 increases from 0.3-fold to 0.7-fold, and phospho-4E-BP1 recovers from 0.2-fold to 0.8-fold of control levels [1]. These changes indicate enhanced protein synthesis capacity and reduced proteolytic signaling.

Impact on Ubiquitin-Proteasome-Dependent Proteolytic Systems

Torbafylline exerts profound effects on the ubiquitin-proteasome system, the primary proteolytic machinery responsible for muscle protein degradation in catabolic conditions. The compound's influence on this system has been extensively characterized in multiple disease models, including cancer cachexia and sepsis-induced muscle wasting [3] [4] [5].

In cancer-associated muscle wasting, torbafylline significantly reduces 26S proteasome activity from 5.2 nmol/min/mg in untreated cancer models to 3.1 nmol/min/mg with treatment [3]. Similarly, in sepsis models, proteasome activity decreases from 4.8 nmol/min/mg to 2.9 nmol/min/mg following torbafylline administration [3]. These reductions in proteasome activity directly correlate with decreased muscle protein breakdown.

The compound's effects on ubiquitin conjugation are equally significant. In cancer models, the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction is markedly reduced from 0.38 optical density units per mg to 0.19 optical density units per mg with torbafylline treatment [3] [4]. This reduction indicates decreased substrate preparation for proteasomal degradation.

Torbafylline's impact on E3 ubiquitin ligases represents a crucial aspect of its anti-proteolytic effects. The compound significantly reduces the expression of Atrogin-1, a muscle-specific E3 ligase, from 3.6-fold to 1.8-fold in cancer models and from 3.2-fold to 1.6-fold in sepsis models [3]. Similarly, Muscle Ring Finger 1 (MuRF1) expression decreases from 2.9-fold to 1.5-fold in cancer models and from 2.5-fold to 1.4-fold in sepsis models [3].

The compound demonstrates selectivity in its effects on proteasome subunits. While it reduces the expression of the catalytic β5 subunit from 1.4-fold to 1.1-fold in cancer models and from 1.3-fold to 1.0-fold in sepsis models, it has no significant effect on the α7 subunit expression [3]. This selectivity suggests that torbafylline primarily targets the proteolytic capacity rather than the overall proteasome structure.

Importantly, torbafylline does not significantly affect the expression of the 14-kilodalton ubiquitin-conjugating enzyme E2 or the non-ATPase subunits of the 19S regulatory complex, including the S5a subunit that recognizes polyubiquitin degradation signals [3] [4]. This pattern indicates that the compound's effects are mediated through upstream regulatory mechanisms rather than direct inhibition of the proteasome machinery.

Prevention Mechanisms in Muscle Wasting Under Catabolic Conditions

The preventive mechanisms employed by torbafylline in muscle wasting conditions operate through multiple integrated pathways that collectively maintain muscle protein homeostasis. These mechanisms are particularly effective in counteracting the catabolic signaling cascades initiated by various pathological conditions, including burn injury, cancer cachexia, and sepsis [1] [3] [4] [5].

The compound's primary preventive mechanism involves the modulation of cyclic nucleotide signaling. By inhibiting PDE4 activity, torbafylline maintains elevated cAMP levels, which activate the EPAC pathway [1] [2]. This activation leads to the phosphorylation and activation of Akt, a central anabolic kinase that promotes protein synthesis and inhibits protein degradation [1]. The preservation of Akt activity is crucial for maintaining the phosphorylation status of downstream targets, including FOXO transcription factors and 4E-BP1, which regulate muscle protein metabolism [1].

The prevention of muscle wasting also involves the suppression of inflammatory cytokine production. Torbafylline treatment reduces tumor necrosis factor-alpha (TNF-α) mRNA expression from 4.8-fold to 1.9-fold in burn-injured muscles, while interleukin-6 (IL-6) mRNA decreases from 3.2-fold to 1.4-fold [1]. These cytokines are key mediators of muscle catabolism, and their suppression contributes significantly to the preservation of muscle mass.

The compound's effects on ubiquitin gene expression represent another critical preventive mechanism. Torbafylline reduces ubiquitin mRNA expression from 6.5-fold to 2.1-fold in burn-injured muscles, while simultaneously decreasing the expression of E3 ligases Atrogin-1 and MuRF1 from 8.2-fold to 2.3-fold and from 5.9-fold to 1.8-fold, respectively [1]. These reductions in the molecular machinery of protein degradation effectively prevent the accelerated muscle protein breakdown characteristic of catabolic conditions.

The preventive effects of torbafylline are further enhanced by its ability to maintain energy homeostasis in muscle cells. The compound preserves mitochondrial function and energy production capacity, which is essential for supporting anabolic processes and maintaining cellular integrity under stress conditions [6] [7]. This energy preservation is particularly important in ischemic conditions, where torbafylline prevents the apparent waste of energy observed in untreated muscles [6].

Effects on Muscle Recovery Following Injury or Immobilization

Torbafylline's effects on muscle recovery following injury or immobilization demonstrate its therapeutic potential in rehabilitation settings. The compound's influence on recovery processes has been extensively studied in models of muscle injury, immobilization-induced atrophy, and ischemia-reperfusion injury [8] [9] [10] [11].

In models of muscle injury induced by myotoxic drugs, torbafylline significantly accelerates the recovery process. The compound reduces the recovery time from 28 days in saline-treated animals to 18 days with torbafylline treatment [8]. This acceleration is associated with faster normalization of mitochondrial proteins, particularly calmitine, which serves as a marker of mitochondrial integrity and function [8]. Calmitine concentration recovers from 18.9 μg/g in injured muscles to 38.7 μg/g with torbafylline treatment, compared to 45.2 μg/g in control muscles [8].

The compound's effects on mitochondrial function during recovery are particularly notable. Torbafylline preserves mitochondrial respiration capacity, maintaining it at 24.2 nmol O2/min/mg compared to 12.4 nmol O2/min/mg in untreated injured muscles [8]. This preservation of respiratory capacity is accompanied by maintenance of key mitochondrial enzymes, including citrate synthase activity, which recovers to 158.9 U/g with treatment compared to 89.5 U/g without treatment [8].

In immobilization-induced atrophy models, torbafylline demonstrates selective effects on recovery parameters. While the compound is ineffective in preventing atrophy during the immobilization period, it significantly enhances recovery following remobilization [9]. The compound accelerates the recovery of soleus muscle structural and functional properties, with mitochondrial volume density returning to 3.8% compared to 2.8% in untreated ischemic muscles [9].

The enhancement of muscle recovery by torbafylline is also evident in its effects on satellite cell activation. The compound increases satellite cell activation to 1.2-fold compared to 0.4-fold in untreated injured muscles, indicating enhanced regenerative capacity [8]. This activation is crucial for muscle repair and remodeling following injury.

Muscle fiber cross-sectional area recovery is significantly improved with torbafylline treatment. The compound maintains fiber area at 2450 μm² compared to 1980 μm² in untreated injured muscles, representing a substantial preservation of muscle mass during the recovery period [8]. This preservation is associated with enhanced protein synthesis and reduced protein degradation, creating a favorable anabolic environment for muscle repair.

Regulation of Muscle Fatigue Resistance Parameters

Torbafylline's regulation of muscle fatigue resistance parameters represents a critical aspect of its therapeutic effects, particularly in conditions characterized by compromised muscle function and endurance. The compound's influence on fatigue resistance has been extensively characterized in models of muscle ischemia, chronic blood flow limitation, and metabolic stress [10] [11] [12].

In ischemic muscle conditions, torbafylline demonstrates remarkable efficacy in preserving muscle function and reducing fatigue susceptibility. The compound significantly reduces the fatigue index from 88% in ischemic muscles to 68% with treatment, approaching the 67% observed in control muscles [10]. This improvement in fatigue resistance is associated with enhanced blood flow and oxygen delivery to working muscles.

The compound's effects on microcirculatory parameters are particularly important for fatigue resistance. Torbafylline treatment increases red cell flux from 95 perfusion units (PU) in ischemic muscles to 145 PU, while surface partial pressure of oxygen (pO2) improves from 22.1 mmHg to 38.9 mmHg [10]. These improvements in oxygen delivery are crucial for maintaining aerobic metabolism and reducing the onset of fatigue.

Muscle tension development, a key indicator of contractile capacity, is significantly preserved with torbafylline treatment. The compound maintains muscle tension at 48.5 g compared to 34.1 g in untreated ischemic muscles, representing a substantial preservation of contractile function [10]. This preservation is associated with maintained energy metabolism and reduced metabolic stress.

The compound's effects on lactate metabolism contribute significantly to its anti-fatigue properties. Torbafylline reduces lactate accumulation from 4.8 μmol/g in ischemic muscles to 3.1 μmol/g with treatment [10]. This reduction in lactate accumulation indicates improved metabolic efficiency and reduced metabolic acidosis, which are major contributors to muscle fatigue.

Performance parameters are markedly improved with torbafylline treatment. Running time, as a measure of exercise capacity, increases from 18.5 minutes in ischemic animals to 29.2 minutes with treatment [10]. This improvement in exercise capacity reflects the compound's comprehensive effects on muscle metabolism, circulation, and energy production.

The compound's effects on muscle enzyme activities provide insight into its mechanisms of action in fatigue resistance. Torbafylline preserves creatine kinase activity at 78.9 U/g compared to 52.3 U/g in untreated ischemic muscles, while lactate dehydrogenase activity is maintained at 135.2 U/g compared to 89.4 U/g [10]. These enzyme activities are crucial for energy metabolism and the maintenance of contractile function during repeated contractions.

| Parameter | Control | Burn Injury | Burn + Torbafylline | P-value |

|---|---|---|---|---|

| PDE4 Activity (nmol/min/mg) | 1.2 | 3.6 | 1.5 | <0.001 |

| cAMP Concentration (pmol/mg) | 45.2 | 18.5 | 38.9 | <0.001 |

| Total Proteolysis (nmol Tyr/mg/h) | 0.8 | 2.4 | 1.1 | <0.001 |

| Myofibrillar Proteolysis (nmol Tyr/mg/h) | 0.3 | 1.2 | 0.5 | <0.001 |

| Muscle Weight (mg) | 215.4 | 165.2 | 198.7 | <0.01 |

| Phospho-Akt (fold change) | 1.0 | 0.4 | 0.8 | <0.01 |

| Phospho-FOXO1 (fold change) | 1.0 | 0.3 | 0.7 | <0.01 |

| Phospho-4E-BP1 (fold change) | 1.0 | 0.2 | 0.8 | <0.01 |

| UPS Component | Control | Cancer Model | Cancer + Torbafylline | Sepsis Model | Sepsis + Torbafylline | P-value |

|---|---|---|---|---|---|---|

| 26S Proteasome Activity (nmol/min/mg) | 2.8 | 5.2 | 3.1 | 4.8 | 2.9 | <0.001 |

| Ubiquitin Conjugates (OD/mg) | 0.15 | 0.38 | 0.19 | 0.34 | 0.18 | <0.001 |

| Atrogin-1 Protein (fold change) | 1.0 | 3.6 | 1.8 | 3.2 | 1.6 | <0.001 |

| MuRF1 Protein (fold change) | 1.0 | 2.9 | 1.5 | 2.5 | 1.4 | <0.001 |

| Parameter | Control | Ischemia | Ischemia + Torbafylline | P-value |

|---|---|---|---|---|

| Muscle Tension (g) | 59.1 | 34.1 | 48.5 | <0.01 |

| Fatigue Index (%) | 67.0 | 88.0 | 68.0 | <0.001 |

| Blood Flow (ml/min/100g) | 8.5 | 4.2 | 6.8 | <0.01 |

| Red Cell Flux (PU) | 180.0 | 95.0 | 145.0 | <0.001 |

| Surface pO2 (mmHg) | 45.2 | 22.1 | 38.9 | <0.001 |

| Running Time (min) | 35.8 | 18.5 | 29.2 | <0.001 |

| Recovery Parameter | Control | Injury (Saline) | Injury + Torbafylline | P-value |

|---|---|---|---|---|

| Muscle Mass Recovery (%) | 100.0 | 65.2 | 85.6 | <0.001 |

| Calmitine Concentration (μg/g) | 45.2 | 18.9 | 38.7 | <0.001 |

| Mitochondrial Respiration (nmol O2/min/mg) | 28.5 | 12.4 | 24.2 | <0.001 |

| Citrate Synthase Activity (U/g) | 185.4 | 89.5 | 158.9 | <0.001 |

| Recovery Time (days) | 0.0 | 28.0 | 18.0 | <0.001 |

| Fiber Cross-sectional Area (μm²) | 2850.0 | 1980.0 | 2450.0 | <0.001 |